N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the introduction of the tosyl group, and the formation of the oxalamide group. The exact synthesis would depend on the starting materials and the specific conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan ring, the tosyl group, and the oxalamide group. The furan ring is aromatic and relatively stable, but can undergo reactions at the 2- and 5-positions. The tosyl group is a good leaving group and could be replaced by a nucleophile in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could make the compound soluble in polar solvents .Scientific Research Applications
Antibacterial Activity
Furan derivatives have shown significant antibacterial activity against both gram-positive and gram-negative bacteria . They have been used in the development of new drugs to combat microbial resistance .
Synthesis of Heterocyclic Compounds
Furan derivatives are used in the synthesis of various heterocyclic compounds. For instance, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H [1,2,4]- triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide .
Development of New Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Spectroscopic Analysis
Spectroscopic techniques like FT-IR, FT-Raman, UV–vis, and NMR have been extensively used for structural elucidation of furan derivatives along with the study of geometrical and vibrational properties .
Synthesis of Biheteroarenes
Furan derivatives have been used in the synthesis of biheteroarenes, which are under intense study due to their interesting reactivity patterns and potential biological activity .
Industrial Processes
Furan derivatives have been used in a vast number of industrial processes, especially in the manufacture of wine and polymer materials .
Development of Antimicrobial Compounds
There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action. Furan-containing compounds could potentially meet this need .
Development of Pesticides and Fungicides
Triazoles and their derivatives, including those with a furan nucleus, have been proven to be effective bactericides, pesticides, and fungicides .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-16-5-9-18(10-6-16)14-24-22(26)23(27)25-15-21(20-4-3-13-30-20)31(28,29)19-11-7-17(2)8-12-19/h3-13,21H,14-15H2,1-2H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQGXYVFPHIGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methylbenzyl)oxalamide |
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